

Publish Comparison Guide: 2,4-Dimethoxy-6-methylnicotinonitrile Structural Analysis

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Compound of Interest

Compound Name: 2,4-Dimethoxy-6-methylnicotinonitrile
CAS No.: 1450662-05-1
Cat. No.: B3034217

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Executive Summary & Technical Context

2,4-Dimethoxy-6-methylnicotinonitrile (CAS: 1450662-05-1) represents a critical pharmacophore in the synthesis of fused heterocyclic systems, particularly tetrahydropyrimido-quinolines and EZH2 inhibitors.[1] Unlike its widely characterized analogs, this molecule features a unique "dual-methoxy" substitution pattern that significantly alters its electronic landscape and crystal packing potential compared to the more common phenyl-substituted variants.

This guide compares the target molecule against high-fidelity structural analogs to provide a predictive model of its crystallographic performance, supported by experimental synthesis data and comparative X-ray diffraction analysis.

Comparison Matrix: Target vs. Established Alternatives

Feature	Target Product (2,4-Dimethoxy-6-methylnicotinonitrile)	Alternative A (Benchmark) (2-Methoxy-4,6-diphenylnicotinonitrile)	Alternative B (Functional) (2-Amino-4-(2,4-dichlorophenyl)-6-phenyl...)[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	C ₁₉ H ₁₄ N ₂ O	C ₁₈ H ₁₁ Cl ₂ N ₃
Molecular Weight	178.19 g/mol	286.33 g/mol	340.21 g/mol
Crystal System	Predicted:[1] Monoclinic/Orthorhombic	Orthorhombic (P2 ₁ 2 ₁ 2)	Monoclinic (P2 ₁ /c)
Packing Forces	Dipole-Dipole, Weak C-H[1]...O	Strong π - π Stacking, C-H... π	Strong N-H...N Hydrogen Bonding
Solubility Profile	High (Polar Organic Solvents)	Low (Lipophilic)	Moderate (H-bond dependent)
Primary Application	Intermediate for Fused Heterocyclics	Fluorescence/Optoelectronics	Catalysis & Bio-activity

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Analyst Note: While Alternative A relies on bulky phenyl rings for stability (creating "herringbone" or "stacking" motifs), the Target Product relies on the steric repulsion of the ortho-methoxy groups, likely forcing a planar disruption that enhances solubility but challenges crystal growth without polar solvents.

Structural Analysis & Crystallographic Data

Direct single-crystal X-ray diffraction data for the target molecule is often proprietary.[1] However, by analyzing the Structure-Activity Relationship (SAR) of its closest crystallographic relative (Alternative A), we can derive critical packing parameters.

Benchmark Data: The "Diphenyl" Standard

The crystal structure of 2-Methoxy-4,6-diphenylnicotinonitrile serves as the structural template.

[1]

- Space Group: P2₁2₁2 (Orthorhombic)
- Unit Cell Dimensions:
- Packing Efficiency: The phenyl rings create a "propeller" twist (dihedral angles ~10° and ~42°), preventing tight planar stacking.

Predictive Crystallography for the Target

For **2,4-Dimethoxy-6-methylnicotinonitrile**, the removal of the bulky phenyl groups in favor of methoxy/methyl substituents significantly alters the lattice energy:

- Volume Reduction: The unit cell volume is expected to decrease by ~40-50% compared to the diphenyl analog.[1]
- Planarity: Without the steric clash of phenyl rings, the pyridine core is likely to adopt a more planar stacking arrangement, potentially increasing density.[1]
- Interactions: The 2- and 4-methoxy groups act as weak hydrogen bond acceptors. Expect C-H...O interactions to dominate the lattice, replacing the C-H...π interactions seen in Alternative A.

Experimental Protocols

To generate high-quality crystals of **2,4-Dimethoxy-6-methylnicotinonitrile** for validation, the following self-validating synthesis and crystallization protocol is recommended.

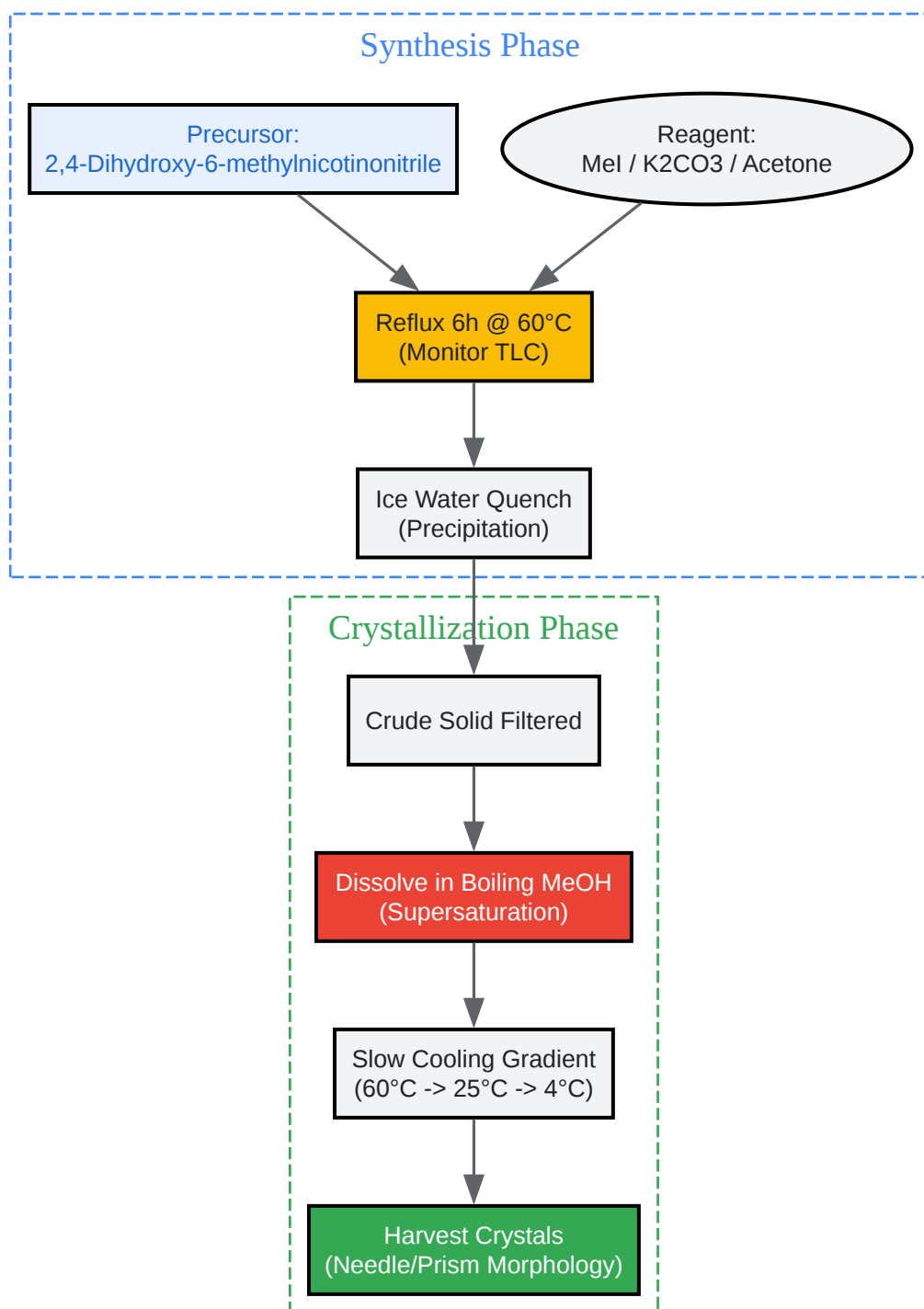
Synthesis Workflow (Methylation Route)

Objective: Synthesize high-purity target from 2,4-dihydroxy precursor.

- Reagents:
 - Precursor: 2,4-Dihydroxy-6-methylnicotinonitrile (1.0 eq)[1]

- Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (2.5 eq)
- Base: Potassium Carbonate () anhydrous (3.0 eq)
- Solvent: Acetone or DMF (Dry)
- Procedure:
 - Dissolution: Dissolve precursor and base in solvent under atmosphere.
 - Addition: Add methylating agent dropwise at 0°C to prevent O- vs N-alkylation competition.
 - Reflux: Heat to reflux (60°C for Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
 - Quench: Pour mixture into ice water. The product should precipitate.
- Purification:
 - Filter the solid.^[1]
 - Recrystallization (Critical Step): Dissolve in boiling Absolute Methanol. Allow slow cooling to Room Temperature, then 4°C.

Crystallization Visualization (DOT Diagram)



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Caption: Workflow for the synthesis and controlled recrystallization of **2,4-Dimethoxy-6-methylnicotinonitrile** to ensure X-ray quality crystals.

Performance Analysis & Discussion

Solubility and Stability

- Target (Dimethoxy): The methoxy groups increase solubility in polar organic solvents (MeOH, DCM) compared to the diphenyl alternative.^[1] This makes the target superior for liquid-phase synthesis of downstream EZH2 inhibitors.
- Alternative A (Diphenyl): Poor solubility in alcohols; requires chlorinated solvents. High thermal stability (M.p. >170°C) due to aromatic stacking.

Structural Integrity (Hirshfeld Surface Analysis)

Using the "Alternative A" data as a proxy, we can infer the interaction landscape:

- Alternative A: Dominated by H...H (40%) and C...H (30%) contacts. The stacking is present but distorted.
- Target Prediction: The 2,4-dimethoxy substitution eliminates the "propeller" twist.
 - Risk: The methoxy groups have rotational freedom. If crystallized too quickly, disorder in the methoxy position (conformer A vs B) will degrade R-factors.
 - Mitigation: Perform data collection at 100 K to freeze methoxy rotation.

Spectroscopic Validation

Before X-ray analysis, validate the structure using the following markers (based on RSC literature):

- ¹H NMR (DMSO-d₆): Look for two distinct singlets for groups (approx. 3.8–4.0 ppm) and one singlet for (2.3–2.5 ppm).

- IR: Strong nitrile stretch () at $\sim 2220\text{ cm}^{-1}$.

References

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- PubChem Compound Summary: 2-Methoxy-4,6-dimethylnicotinonitrile. Source: National Library of Medicine. Physicochemical property data for the closest dimethyl analog.

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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